
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” is a complex organic compound. The “tert-butyl” part refers to a butyl group (a four-carbon alkyl radical or substituent group) in which the primary carbon atom is bonded to three other carbon atoms . The “isopropyl” part refers to a propyl group (a three-carbon alkyl radical) with the functional group located on the middle carbon . “Piperazine” is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . “Carboxamide” is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide” would be influenced by its molecular structure. For example, tert-butyl groups are known to be highly dipolar and strong hydrogen bond acids .
Scientific Research Applications
Asymmetric Synthesis of Amines
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives have been used in the asymmetric synthesis of amines, which are crucial for the development of various bioactive molecules, including amino acids and pharmaceutical agents. The tert-butanesulfinamide (tBS) methodology, employing compounds like N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, facilitates the reliable asymmetric synthesis of a broad range of amine structures from simple, readily available materials through condensation, nucleophile addition, and tert-butanesulfinyl group cleavage processes (Hai‐Chao Xu, S. Chowdhury, J. Ellman, 2013).
Development of Electrochromic Materials
Research has also focused on the synthesis of polyamides incorporating N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide units for the development of highly stable electrochromic materials. These materials exhibit excellent electrochemical and electrochromic stability, showing potential for applications in smart windows, displays, and other devices requiring visible light modulation (S. Hsiao, Guey‐Sheng Liou, Hui-min Wang, 2009).
Synthesis of Fluorescent Compounds
Another application involves the directed lithiation of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide derivatives, leading to the synthesis of new pyrenyl fluorophores. These compounds display fluorescence in both solution and solid states, indicating their potential use in the design of fluorescent materials for sensing, imaging, and electronic applications (Anna Wrona-Piotrowicz, M. Ciechańska, J. Zakrzewski, R. Métivier, A. Brosseau, A. Makal, 2016).
Polyamides with Unique Properties
Additionally, aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives of tert-butylhydroquinone, which could be related to N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide, have been synthesized. These polyamides are notable for their solubility, thermal stability, and ability to form transparent, flexible films, suggesting their utility in high-performance materials (Chin‐Ping Yang, S. Hsiao, Huei-Wen Yang, 1999).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-4-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-10(2)14-6-8-15(9-7-14)11(16)13-12(3,4)5/h10H,6-9H2,1-5H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAAVNWPVKSILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone](/img/structure/B2925633.png)
![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2925635.png)

![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2925643.png)
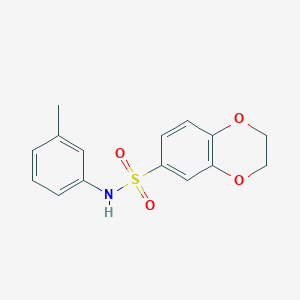

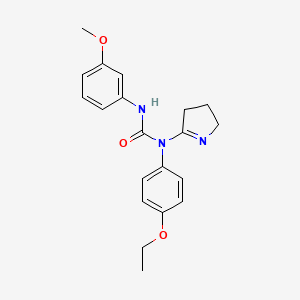
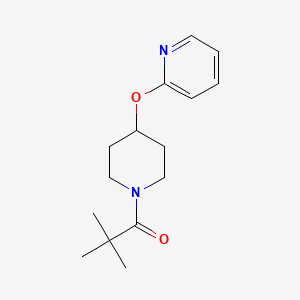
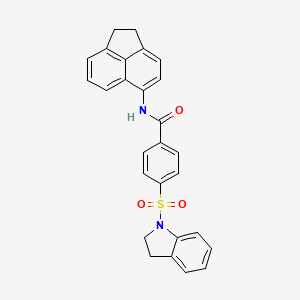
![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
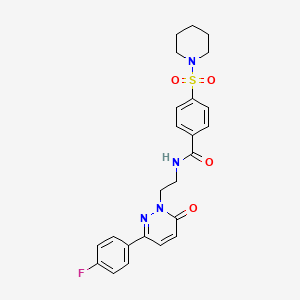
![2,4-Dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2925655.png)
